molecular formula C54H87Na3O9S3 B1683110 Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate CAS No. 11067-82-6

Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate

Cat. No.: B1683110
CAS No.: 11067-82-6
M. Wt: 1045.4 g/mol
InChI Key: AVWQQPYHYQKEIZ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate is an organic compound belonging to the class of sulfonates. It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various industrial and commercial applications. The compound is characterized by its chemical formula C₅₄H₈₇Na₃O₉S₃ and is known for its effectiveness in cleaning and emulsifying processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium tetrapropylbenzene sulfonate typically involves the sulfonation of tetrapropylbenzene. This process is carried out by reacting tetrapropylbenzene with sulfur trioxide (SO₃) in the presence of a catalyst, usually oleum or concentrated sulfuric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of sodium tetrapropylbenzene sulfonate is scaled up using continuous sulfonation reactors. The process involves the controlled addition of sulfur trioxide to tetrapropylbenzene, followed by neutralization with sodium hydroxide (NaOH) to form the sodium salt. The product is then purified and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium tetrapropylbenzene sulfonate primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better interaction between different phases (e.g., oil and water). This property is utilized in cleaning, emulsifying, and dispersing applications. At the molecular level, the sulfonate group interacts with water molecules, while the hydrophobic tetrapropylbenzene moiety interacts with non-polar substances, facilitating their solubilization .

Comparison with Similar Compounds

Uniqueness: Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate is unique due to its longer alkyl chain, which provides enhanced surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsifying and dispersing capabilities .

Properties

CAS No.

11067-82-6

Molecular Formula

C54H87Na3O9S3

Molecular Weight

1045.4 g/mol

IUPAC Name

trisodium;2-dodecylbenzenesulfonate;3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate

InChI

InChI=1S/3C18H30O3S.3Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;;;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);12,14-16H,2-11,13H2,1H3,(H,19,20,21);13-16H,2-12H2,1H3,(H,19,20,21);;;/q;;;3*+1/p-3

InChI Key

AVWQQPYHYQKEIZ-UHFFFAOYSA-K

SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Appearance

Solid powder

11067-82-6

Pictograms

Corrosive; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tetrapropylenebenzyl sulfonate;  Merpisap PD82;  Jadinol PU;  EINECS 234-289-1;  Nansa HS 55;  Neogen R;  Sodium tetrapropylbenzene sulfonate;  Tetrapropylenebenenesulphonate, sodium salt;  TPBS;  Sodium tetrapropylenebenzenesulfonate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.